N-[4-(dibenzylsulfamoyl)phenyl]acetamide
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Overview
Description
N-[4-(dibenzylsulfamoyl)phenyl]acetamide is a chemical compound with the molecular formula C22H22N2O3S and a molecular weight of 394.49 g/mol . This compound is known for its unique structure, which includes a sulfonamide group attached to a phenyl ring, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(dibenzylsulfamoyl)phenyl]acetamide typically involves the reaction of 4-aminobenzylsulfonamide with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 4-aminobenzylsulfonamide and acetic anhydride.
Reaction Conditions: The reaction is usually conducted in an organic solvent such as dichloromethane or chloroform, at a temperature range of 0-5°C.
Procedure: The 4-aminobenzylsulfonamide is dissolved in the solvent, and acetic anhydride is added dropwise with continuous stirring. The reaction mixture is then allowed to warm to room temperature and stirred for several hours.
Purification: The crude product is purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The purification process may include additional steps such as distillation and crystallization to ensure the product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
N-[4-(dibenzylsulfamoyl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamide derivatives.
Scientific Research Applications
N-[4-(dibenzylsulfamoyl)phenyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of N-[4-(dibenzylsulfamoyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of the enzyme’s natural substrate. This inhibition can lead to various biological effects, such as antimicrobial activity by inhibiting bacterial enzyme function .
Comparison with Similar Compounds
Similar Compounds
- N-[4-(benzylsulfamoyl)phenyl]acetamide
- N-[4-(methylsulfamoyl)phenyl]acetamide
- N-[4-(ethylsulfamoyl)phenyl]acetamide
Uniqueness
N-[4-(dibenzylsulfamoyl)phenyl]acetamide is unique due to its dibenzyl substitution, which imparts distinct chemical and biological properties compared to its analogs. This substitution can enhance its stability, reactivity, and potential biological activities, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C22H22N2O3S |
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Molecular Weight |
394.5 g/mol |
IUPAC Name |
N-[4-(dibenzylsulfamoyl)phenyl]acetamide |
InChI |
InChI=1S/C22H22N2O3S/c1-18(25)23-21-12-14-22(15-13-21)28(26,27)24(16-19-8-4-2-5-9-19)17-20-10-6-3-7-11-20/h2-15H,16-17H2,1H3,(H,23,25) |
InChI Key |
AAUXPNLNHRPZSN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
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